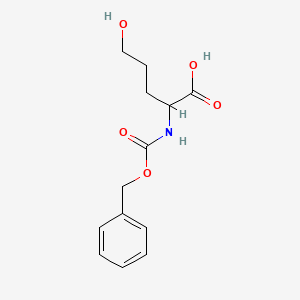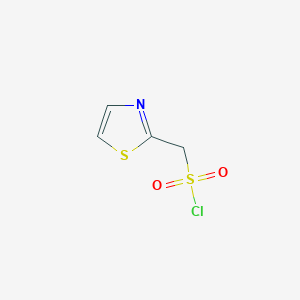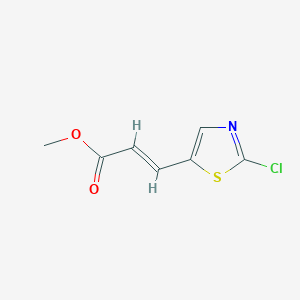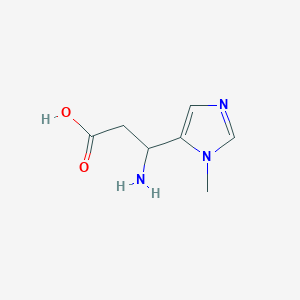![molecular formula C8H13ClN2 B13635533 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, which necessitates careful control of reaction conditions . The use of a microreaction system has been shown to improve the efficiency and safety of this synthesis by allowing precise control over droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method offers several advantages over traditional batch synthesis, including higher concentration of the product, improved safety, and better process control .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen nucleophiles . This reactivity is due to the presence of the azaspiro structure, which imparts unique electronic properties to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: This compound shares a similar spiro structure but has a carboxylic acid group instead of a carbonitrile group.
1-Oxa-2-azaspiro[2.5]octane: This compound contains an oxygen atom in the spiro structure and is used as an electrophilic aminating agent.
Uniqueness
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is unique due to its carbonitrile group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the carbonitrile functionality is required.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
5-azaspiro[2.5]octane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-7-4-8(7)2-1-3-10-6-8;/h7,10H,1-4,6H2;1H |
Clé InChI |
KRAAFZDUBLRLLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2C#N)CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
